molecular formula C8H5N5O3 B14742635 2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile

2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile

Cat. No.: B14742635
M. Wt: 219.16 g/mol
InChI Key: LEHRYOHXUDBUGU-UHFFFAOYSA-N
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Description

2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile is a heterocyclic compound that features a furan ring substituted with a nitro group and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile typically involves the nitration of furan derivatives followed by the formation of the triazole ring. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with hydrazine to form the triazole ring . The reaction conditions often include the use of nitric acid and acetic anhydride for nitration, and hydrazine hydrate for triazole formation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrazine hydrate for triazole formation, and reducing agents like sodium borohydride for reduction reactions .

Major Products

The major products formed from these reactions include amino derivatives, substituted furans, and various triazole derivatives .

Scientific Research Applications

2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile involves the inhibition of bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate. This inhibition disrupts the metabolic processes of bacteria, leading to their death . The compound targets enzymes such as pyruvate dehydrogenase and citrate synthetase .

Properties

Molecular Formula

C8H5N5O3

Molecular Weight

219.16 g/mol

IUPAC Name

2-[3-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetonitrile

InChI

InChI=1S/C8H5N5O3/c9-4-3-6-10-8(12-11-6)5-1-2-7(16-5)13(14)15/h1-2H,3H2,(H,10,11,12)

InChI Key

LEHRYOHXUDBUGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=N2)CC#N

Origin of Product

United States

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